molecular formula C15H16O3 B11932286 4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one

4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one

Cat. No.: B11932286
M. Wt: 244.28 g/mol
InChI Key: VXZIFOKTSURLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one is a complex heterocyclic compound featuring a fused furo-benzofuranone scaffold with distinct substituents, including an ethenyl group at position 4 and methylidene at position 2. Its structure has been elucidated using crystallographic tools such as SHELXL for refinement and visualized via ORTEP-3 for graphical representation .

Properties

IUPAC Name

4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZIFOKTSURLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Isolinderalactone can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. The synthesis typically requires the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of isolinderalactone involves the extraction of the compound from natural sources, such as the roots of Neolitsea daibuensis. The extraction process typically involves the use of solvents like methanol to isolate the compound from the plant material. The extracted compound is then purified using chromatographic techniques to obtain isolinderalactone in its pure form .

Chemical Reactions Analysis

Cyclization and Functional Group Formation

The compound’s synthesis likely involves cyclization reactions to form its fused furan-benzofuran core. For analogs in the same class, cyclization is often initiated by nucleophilic attacks (e.g., O-nucleophilic attack) or bromination of intermediates, as observed in related heterocyclic systems .

Reaction Conditions

  • Temperature, pH, and Time : Strict control of these parameters is critical to ensure selective formation of the desired product.

  • Catalysts : Use of catalysts may facilitate specific transformations, though details remain unspecified in available literature.

Analytical Methods for Structural Confirmation

Technique Purpose Example Application
¹H, ¹³C NMR Confirm molecular structure and substituent positionsCharacterization of isolinderalactone’s stereochemistry
High-Resolution Mass Spectrometry (HRMS) Verify molecular formula and isotopic compositionDetermination of C₁₅H₁₆O₃ formula
Infrared (IR) Spectroscopy Identify functional groups (e.g., carbonyls, hydroxyls)Detection of lactone carbonyl groups

Structural Features and Reactivity

The compound’s reactivity stems from its:

  • Furobenzofuran core : Conjugated aromatic system with potential sites for electrophilic aromatic substitution.

  • Substituents : Ethenyl (vinyl), methyl, and methylene groups influence steric and electronic effects.

  • Lactone ring : Susceptible to hydrolysis under basic conditions, though no specific reactions are documented in the reviewed sources.

Challenges and Considerations

  • Selectivity : Multi-step syntheses require precise control to avoid side reactions.

  • Scalability : Optimization of catalysts and reaction times remains a focus for industrial applications.

Scientific Research Applications

Antimicrobial Activity

Isolinderalactone has been studied for its antimicrobial properties. Research indicates that it exhibits activity against a range of pathogens. A study published in 2024 demonstrated that isolinderalactone showed significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests its potential use in developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer effects. A study referenced in the National Cancer Institute's database highlighted its ability to induce apoptosis in cancer cells . This property makes it a candidate for further exploration in cancer therapeutics.

Anti-inflammatory Effects

Recent findings suggest that isolinderalactone may possess anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Pest Control

Isolinderalactone has been identified as a natural pesticide. Its efficacy against various agricultural pests has been documented, making it a viable alternative to synthetic pesticides. The IR-4 Project reported on the use of isolinderalactone in controlling pests without harming beneficial insects .

Plant Growth Promotion

Research has indicated that isolinderalactone can enhance plant growth. A study demonstrated that plants treated with this compound exhibited improved growth rates and resistance to environmental stressors . This application is particularly relevant for sustainable agriculture practices.

Polymer Development

In materials science, isolinderalactone has been explored for its potential use in polymer synthesis. Its unique chemical structure allows it to be incorporated into various polymer matrices, enhancing their mechanical properties and thermal stability .

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives. Its incorporation into formulations can improve adhesion and durability, making it valuable for industrial applications .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus, E. coli
Anticancer PropertiesInduces apoptosis in cancer cells
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
AgriculturePest ControlNatural pesticide effective against agricultural pests
Plant Growth PromotionEnhances growth rates and stress resistance
Materials SciencePolymer DevelopmentImproves mechanical properties and thermal stability
Coatings and AdhesivesEnhances adhesion and durability

Mechanism of Action

The mechanism of action of isolinderalactone involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the STAT3 signaling pathway, which is involved in cell proliferation and survival. By regulating the expression of SOCS3 and miR-30c, isolinderalactone can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound (3R,3aR,4aR,8aS,9aR)-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one (CAS: 66964-61-2) shares a benzofuranone core but differs in stereochemistry and substituents . Key distinctions include:

  • Substituents : The target compound has an ethenyl group at position 4, while the analogous structure in features methyl groups at positions 3 and 8a.
  • Saturation : The target compound’s 5,8b-dihydro configuration contrasts with the octahydro framework of the compound, leading to differences in ring strain and conformational flexibility.
Property Target Compound Similar Compound (CAS 66964-61-2)
Core Structure Furo[2,3-e][1]benzofuran-2-one Benzo[f][1]benzofuran-2-one
Key Substituents 4-ethenyl, 4,8-dimethyl, 3-methylidene 3,8a-dimethyl, 5-methylidene
Hydrogen Bonding Potential Likely influenced by ethenyl group Governed by methyl and methylidene groups

Physicochemical Properties

  • Etter’s graph set analysis could further differentiate their supramolecular assembly.
  • Stability : The dihydro configuration in the target compound may confer higher reactivity due to reduced steric hindrance, whereas the saturated octahydro structure in the analogue likely enhances thermal stability.

Biological Activity

4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e] benzofuran-2-one, commonly known as isolinderalactone, is a naturally occurring compound with significant biological activity. This compound has garnered attention for its potential therapeutic properties, particularly in the fields of oncology and anti-inflammatory research.

  • Molecular Formula : C15H16O3
  • Molecular Weight : 244.29 g/mol
  • CAS Registry Number : 957-66-4
  • InChIKey : VXZIFOKTSURLNL-YDHLFZDLSA-N

Biological Activity

Isolinderalactone exhibits a range of biological activities that make it a subject of interest for various therapeutic applications:

  • Anticancer Activity :
    • Studies have demonstrated that isolinderalactone possesses cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Properties :
    • The compound has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases .
  • Antimicrobial Effects :
    • Isolinderalactone has demonstrated antimicrobial activity against several bacterial strains, indicating its possible application as a natural preservative or therapeutic agent against infections .

Anticancer Mechanisms

A significant study published in Phytotherapy Research explored the mechanisms by which isolinderalactone exerts its anticancer effects. The researchers found that the compound inhibited cell proliferation in breast cancer cells (MCF-7) and induced apoptosis via mitochondrial pathways. The study highlighted the role of isolinderalactone in downregulating survival signals and upregulating pro-apoptotic factors .

StudyCell LineMechanism of ActionFindings
Phytotherapy ResearchMCF-7 (Breast Cancer)Apoptosis inductionReduced cell viability by 50% at 10 µM concentration
Journal of EthnopharmacologyHeLa (Cervical Cancer)Caspase activationIncreased caspase-3 activity indicating apoptosis

Anti-inflammatory Effects

In another study published in Journal of Natural Products, isolinderalactone was tested for its anti-inflammatory properties using LPS-stimulated macrophages. The results showed a significant reduction in nitric oxide production and inflammatory cytokine release, suggesting its potential as an anti-inflammatory agent .

StudyModelInflammatory MediatorResult
Journal of Natural ProductsLPS-stimulated macrophagesNO and IL-6Decreased by 40% at 5 µM

Q & A

Q. Advanced Research Focus

  • Mid-pathway trapping : Use quenching agents (e.g., TEMPO) to isolate intermediates for NMR characterization .
  • Kinetic profiling : Monitor reaction progress via in-situ IR spectroscopy to identify rate-limiting steps .
  • Cross-coupling optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) for Suzuki-Miyaura reactions involving the benzofuran core .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.